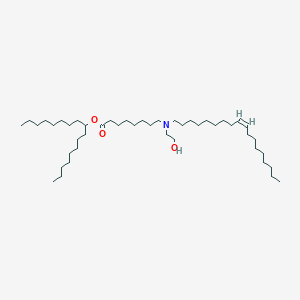
(Z)-Heptadecan-9-yl 8-((2-hydroxyethyl)(octadec-9-en-1-yl)amino)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Heptadecan-9-yl 8-((2-hydroxyethyl)(octadec-9-en-1-yl)amino)octanoate is a complex organic compound characterized by its unique structure, which includes a heptadecan-9-yl group and an octadec-9-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Heptadecan-9-yl 8-((2-hydroxyethyl)(octadec-9-en-1-yl)amino)octanoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the heptadecan-9-yl and octadec-9-en-1-yl groups, followed by their coupling through a series of reactions involving reagents such as acids, bases, and catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are commonly employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Heptadecan-9-yl 8-((2-hydroxyethyl)(octadec-9-en-1-yl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction’s efficiency and outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-Heptadecan-9-yl 8-((2-hydroxyethyl)(octadec-9-en-1-yl)amino)octanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions .
Industry
In industry, this compound is used in the formulation of various products, including cosmetics, lubricants, and surfactants. Its unique properties make it valuable in enhancing product performance and stability .
Mécanisme D'action
The mechanism of action of (Z)-Heptadecan-9-yl 8-((2-hydroxyethyl)(octadec-9-en-1-yl)amino)octanoate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Octadecenoic acid (Z)-, hexadecyl ester: This compound shares structural similarities with (Z)-Heptadecan-9-yl 8-((2-hydroxyethyl)(octadec-9-en-1-yl)amino)octanoate, particularly in the presence of long hydrocarbon chains.
Poly(oxy-1,2-ethanediyl),α-hydro-ω-hydroxy- Ethane-1,2-diol, ethoxylated: This compound also contains long hydrocarbon chains and is used in similar industrial applications.
(9Z)-octadec-9-en-1-yl (2S)-2-[ethyl(hydroxy)amino]-2-hydroxyacetate: This compound has a similar functional group arrangement and is studied for comparable biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and hydrocarbon chains, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C45H89NO3 |
|---|---|
Poids moléculaire |
692.2 g/mol |
Nom IUPAC |
heptadecan-9-yl 8-[2-hydroxyethyl-[(Z)-octadec-9-enyl]amino]octanoate |
InChI |
InChI=1S/C45H89NO3/c1-4-7-10-13-16-17-18-19-20-21-22-23-24-25-30-35-40-46(42-43-47)41-36-31-26-29-34-39-45(48)49-44(37-32-27-14-11-8-5-2)38-33-28-15-12-9-6-3/h19-20,44,47H,4-18,21-43H2,1-3H3/b20-19- |
Clé InChI |
HDXVQUXVZWOEPI-VXPUYCOJSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Chlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282541.png)

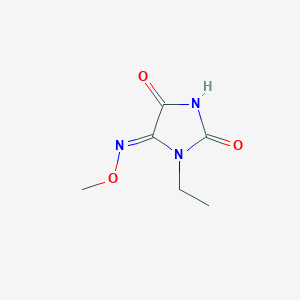
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B15282558.png)
![Ethyl 5'-amino-3'-methyl-1'-phenyl-1,1',2,4'-tetrahydro-2-oxospiro(indole-3,4'-pyrano[2,3-c]pyrazole)-6'-carboxylate](/img/structure/B15282562.png)
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)carbohydrazonoyl]-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B15282573.png)
![Methyl 3-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-4-methyl-2-thiophenecarboxylate](/img/structure/B15282574.png)
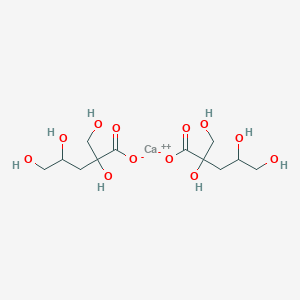
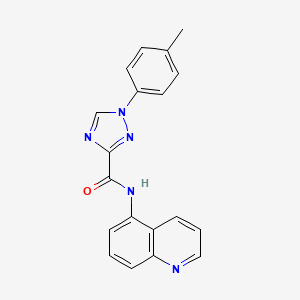
![1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15282588.png)
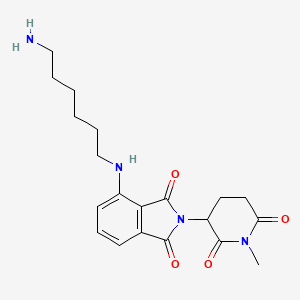
![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282598.png)
![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B15282602.png)
![11-[3-(Methylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B15282610.png)
